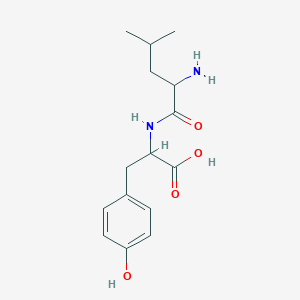

Leu-Tyr

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874719 | |

| Record name | LEU-TYR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-29-5, 968-21-8, 19659-00-8 | |

| Record name | NSC522847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Leu-DL-Tyr | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Leu-Tyr Dipeptide: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Leucyl-L-Tyrosine (Leu-Tyr), composed of the essential amino acid leucine and the non-essential amino acid tyrosine, is a naturally occurring bioactive peptide with emerging therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and biological activities of Leu-Tyr, with a focus on its neurological and antimicrobial applications. Its cyclic counterpart, Cyclo(Leu-Tyr), is also discussed in the context of its distinct biological profile.

Chemical Structure and Physicochemical Properties

Leu-Tyr is a dipeptide formed from L-leucine and L-tyrosine residues linked by a peptide bond.[1] The structure features a hydrophobic isobutyl side chain from leucine and a phenolic side chain from tyrosine, which contributes to its overall physicochemical characteristics.

Physicochemical Data

A summary of the key physicochemical properties of L-Leucyl-L-Tyrosine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [1] |

| Molecular Weight | 294.35 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | [1] |

| CAS Number | 968-21-8 | [1] |

| Appearance | White to almost white powder or crystal | |

| pKa (α-carboxyl) | ~2.3 (estimated) | [2] |

| pKa (α-amino) | ~9.6 (estimated) | [2] |

| pKa (Tyrosine side chain) | ~10.1 (estimated) | [3] |

| Isoelectric Point (pI) | ~5.7 (estimated) | [4] |

Solubility Profile

The solubility of Leu-Tyr is influenced by the hydrophobicity of the leucine side chain and the ionizable groups. The phenolic hydroxyl group of tyrosine also contributes to its solubility characteristics.

| Solvent | Solubility | Reference |

| Water | The solubility of L-Tyrosine, a constituent amino acid, is low in water at neutral pH (0.45 mg/mL) but increases at acidic or basic pH. Dipeptides like Glycyl-L-Tyrosine are more soluble in water. | [5][6][7] |

| Ethanol | L-Tyrosine has limited solubility in ethanol. | [2][8] |

| Methanol | L-Tyrosine has limited solubility in methanol. | [2][8] |

| DMSO | L-Tyrosine is soluble in DMSO. | [2][8] |

Synthesis and Purification

The synthesis of Leu-Tyr can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Experimental Protocols

Solution-Phase Synthesis:

A common approach involves the coupling of protected leucine and tyrosine derivatives in solution, followed by deprotection.

-

Materials: N-protected Leucine (e.g., Boc-Leu-OH or Fmoc-Leu-OH), C-protected Tyrosine (e.g., H-Tyr-OMe), coupling reagents (e.g., DCC/HOBt or HATU), deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc), and appropriate solvents (e.g., DMF, DCM).

-

Procedure:

-

Activate the carboxyl group of the N-protected Leucine using a coupling agent.

-

React the activated Leucine with the amino group of the C-protected Tyrosine in an appropriate solvent.

-

Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, purify the protected dipeptide by extraction and/or column chromatography.

-

Remove the N- and C-terminal protecting groups using appropriate deprotection reagents.

-

Purify the final Leu-Tyr dipeptide.

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry:

SPPS offers a more streamlined approach for peptide synthesis.

-

Materials: Fmoc-Tyr(tBu)-Wang resin, Fmoc-Leu-OH, coupling reagent (e.g., HBTU/HOBt), activator base (e.g., DIPEA), deprotection reagent (20% piperidine in DMF), cleavage cocktail (e.g., TFA/TIS/H₂O), and solvents (DMF, DCM).

-

General Workflow:

Figure 1: General workflow for the solid-phase synthesis of Leu-Tyr.

Purification:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[9][10]

-

Recrystallization: Leu-Tyr can be purified by recrystallization from a suitable solvent system, such as water-ethanol mixtures. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.[11][12]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides. The following are typical chemical shifts observed for Leu-Tyr.

¹H and ¹³C NMR Data (in DMSO-d₆):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Leucine | ||

| α-CH | ~4.2 | ~51 |

| β-CH₂ | ~1.5-1.7 | ~40 |

| γ-CH | ~1.6 | ~24 |

| δ-CH₃ | ~0.8-0.9 | ~22, ~23 |

| Tyrosine | ||

| α-CH | ~4.5 | ~54 |

| β-CH₂ | ~2.8-3.0 | ~36 |

| Aromatic CH (2,6) | ~7.0 | ~130 |

| Aromatic CH (3,5) | ~6.7 | ~115 |

| Aromatic C (1) | - | ~128 |

| Aromatic C (4) | - | ~156 |

| Peptide Bond | ||

| Carbonyl C | - | ~172 (Leu), ~171 (Tyr) |

Note: These are approximate values and can vary based on experimental conditions.[13][14][15]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and sequence of peptides.

ESI-MS/MS Fragmentation:

Under collision-induced dissociation (CID), protonated Leu-Tyr typically fragments at the peptide bond, producing b- and y-ions.

-

b-ions: Fragments containing the N-terminus.

-

y-ions: Fragments containing the C-terminus.

The fragmentation pattern allows for the confirmation of the amino acid sequence.[16][17][18]

Biological Activities and Signaling Pathways

Leu-Tyr exhibits a range of biological activities, with its neurological effects being the most extensively studied.

Antidepressant-like Activity

Studies have shown that Leu-Tyr possesses antidepressant-like effects. This activity is notably independent of the brain-derived neurotrophic factor (BDNF) signaling pathway, a common target for many antidepressant drugs.[19] The exact mechanism is still under investigation, but it is known to involve the promotion of hippocampal neurogenesis.[19]

Figure 2: Hypothesized antidepressant-like signaling pathway of Leu-Tyr.

Anxiolytic-like Activity

Leu-Tyr has demonstrated potent anxiolytic-like effects. This activity is mediated through the activation of a cascade involving serotonin 5-HT1A, dopamine D1, and GABAA receptors.[1][20][21] Interestingly, Leu-Tyr itself does not have a direct affinity for these receptors, suggesting an indirect modulatory role.[1] The tripeptide Tyr-Leu-Gly (YLG) also exhibits similar anxiolytic properties through the same receptor systems.[22]

Figure 3: Proposed signaling cascade for the anxiolytic-like effect of Leu-Tyr.

Cyclo(Leu-Tyr): A Cyclic Dipeptide with Antifungal Properties

Cyclo(L-Leucyl-L-Tyrosine) is a cyclic dipeptide derivative of Leu-Tyr. This structural modification results in a distinct biological activity profile, most notably its antifungal properties.

Antifungal Activity

Cyclo(D-Tyr-L-Leu), a stereoisomer, has shown potent antifungal activity against the plant pathogen Colletotrichum gloeosporioides.[12] The proposed mechanism of action involves the disruption of the fungal plasma membrane.[23][24] This is thought to occur through interaction with and inhibition of plasma membrane H+-ATPase, leading to membrane depolarization, oxidative stress, and ultimately, cell death.

Figure 4: Proposed mechanism of antifungal action for Cyclo(Leu-Tyr).

Conclusion

L-Leucyl-L-Tyrosine is a bioactive dipeptide with significant potential in the development of novel therapeutics, particularly for neurological disorders such as depression and anxiety. Its unique BDNF-independent antidepressant activity and its indirect modulation of key neurotransmitter systems for anxiolysis make it an intriguing candidate for further investigation. Furthermore, its cyclic form, Cyclo(Leu-Tyr), presents a promising lead for the development of new antifungal agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this dipeptide and its derivatives. Further research is warranted to fully elucidate the detailed molecular mechanisms underlying its biological activities and to optimize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis [inis.iaea.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. researchgate.net [researchgate.net]

- 10. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aromatic amino acid-leucine dipeptides exhibit anxiolytic-like activity in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

The Synthesis of α-L-leucyl-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-leucyl-L-tyrosine (Leu-Tyr) is a dipeptide of significant interest in various fields, including biochemistry, pharmacology, and material science. Composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine, this dipeptide's unique physicochemical properties, stemming from its hydrophobic leucine residue and the phenolic side chain of tyrosine, make it a valuable building block for more complex peptides and a target for studies on peptide transport and metabolism. This technical guide provides an in-depth overview of the primary methods for the synthesis of α-L-leucyl-L-tyrosine, focusing on both chemical and enzymatic approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the successful synthesis and purification of this important dipeptide.

Chemical Synthesis of α-L-leucyl-L-tyrosine

The chemical synthesis of α-L-leucyl-L-tyrosine relies on the formation of a peptide bond between the carboxyl group of leucine and the amino group of tyrosine. To ensure the specific formation of the desired dipeptide and prevent unwanted side reactions and polymerization, a strategic use of protecting groups is essential. The most common strategies involve the protection of the N-terminus of leucine and the C-terminus of tyrosine. The phenolic hydroxyl group of tyrosine may also require protection depending on the coupling method used.

Two prevalent strategies in solid-phase and solution-phase peptide synthesis are the Boc/Bzl and Fmoc/tBu approaches.[1]

-

Boc/Bzl Strategy: The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which is acid-labile. Side chains are typically protected by benzyl (Bzl)-based groups, which are removed by strong acids or hydrogenolysis.

-

Fmoc/tBu Strategy: The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. Side chains are protected by tert-butyl (tBu)-based groups, which are cleaved by strong acids.[2]

The choice of strategy depends on the desired scale of synthesis, the specific properties of the peptide, and the available equipment.

Solution-Phase Synthesis using Boc Protection

A common approach for the synthesis of dipeptides is the solution-phase method, which offers flexibility and is suitable for larger-scale production. The following is a representative workflow for the synthesis of α-L-leucyl-L-tyrosine using a Boc-protection strategy.

Experimental Protocol: Solution-Phase Synthesis

1. Preparation of N-Boc-L-leucine:

-

Dissolve L-leucine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to maintain a basic pH.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane while stirring vigorously.

-

Continue stirring at room temperature for 4-6 hours.

-

Acidify the reaction mixture with a cold solution of potassium bisulfate to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-Boc-L-leucine.

2. Preparation of L-tyrosine Methyl Ester Hydrochloride:

-

Suspend L-tyrosine in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.[3]

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain a solid.

-

Recrystallize the crude product from methanol/ether to yield L-tyrosine methyl ester hydrochloride as a white crystalline solid.[3]

3. Coupling of N-Boc-L-leucine and L-tyrosine Methyl Ester:

-

Dissolve N-Boc-L-leucine and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for 30 minutes.

-

In a separate flask, neutralize L-tyrosine methyl ester hydrochloride with a base such as N-methylmorpholine (NMM) or triethylamine (TEA) in DCM.

-

Add the neutralized L-tyrosine methyl ester solution to the activated N-Boc-L-leucine solution.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the protected dipeptide, N-Boc-L-leucyl-L-tyrosine methyl ester.

4. Deprotection to Yield α-L-leucyl-L-tyrosine:

-

Saponification: Dissolve the protected dipeptide in a mixture of methanol and water. Add a slight excess of 1 M lithium hydroxide (LiOH) and stir at room temperature for 1-2 hours.

-

Acidification: After the reaction is complete (monitored by TLC), acidify the mixture to pH 3 with 1 M HCl.

-

Extraction: Extract the N-Boc-L-leucyl-L-tyrosine with ethyl acetate.

-

Boc Removal: Remove the solvent and dissolve the residue in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Evaporate the solvent and co-evaporate with toluene to remove residual TFA.

-

The crude product can be purified by recrystallization or chromatography.

| Step | Reagents & Conditions | Typical Yield |

| N-Boc-L-leucine Synthesis | L-leucine, Boc anhydride, NaHCO₃, Dioxane/H₂O | >95% |

| L-tyrosine Methyl Ester HCl Synthesis | L-tyrosine, Thionyl chloride, Methanol | ~90% |

| Coupling | N-Boc-L-leucine, L-tyrosine methyl ester, DCC, HOBt, DCM | 80-90% |

| Saponification & Deprotection | LiOH, TFA/DCM | 70-85% |

Table 1: Summary of Quantitative Data for Solution-Phase Synthesis.

Enzymatic Synthesis of α-L-leucyl-L-tyrosine

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild conditions without the need for extensive protecting group strategies.[4] Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions, such as in organic solvents or biphasic systems to shift the equilibrium towards synthesis. Papain is a robust cysteine protease that has been shown to be effective in the synthesis of oligopeptides containing hydrophobic amino acids like leucine and tyrosine.[5][6][7]

The enzymatic synthesis typically involves the reaction of an N-protected or unprotected amino acid ester (the acyl donor) with another amino acid or its derivative (the nucleophile).

Experimental Protocol: Enzymatic Synthesis with Papain

1. Preparation of Reactants:

-

L-Leucine Methyl Ester Hydrochloride: Prepared similarly to L-tyrosine methyl ester hydrochloride by reacting L-leucine with thionyl chloride in methanol.

-

L-Tyrosine: Commercially available.

2. Enzymatic Coupling Reaction:

-

Prepare a buffer solution (e.g., 0.2 M citrate-phosphate buffer, pH 6.5).

-

Dissolve L-tyrosine in the buffer to its saturation point.

-

In a separate vessel, neutralize L-leucine methyl ester hydrochloride with an appropriate base.

-

Add the neutralized L-leucine methyl ester to the L-tyrosine solution.

-

Add an organic co-solvent (e.g., acetonitrile or 1,4-dioxane) to a final concentration of 30-50% (v/v) to improve substrate solubility and shift the equilibrium towards synthesis.

-

Add papain (either free or immobilized on a solid support) to the reaction mixture. The enzyme concentration will need to be optimized, but a starting point is 1-5% (w/v) of the total reaction volume.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation for 24-48 hours.

-

Monitor the progress of the reaction by HPLC.

3. Product Isolation and Purification:

-

Terminate the reaction by denaturing the enzyme (e.g., by boiling or adding a denaturant) or by filtering off the immobilized enzyme.

-

The product, α-L-leucyl-L-tyrosine, may precipitate out of the solution upon cooling.

-

The precipitated product can be collected by centrifugation or filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

| Parameter | Condition | Typical Yield |

| Enzyme | Papain (free or immobilized) | 50-70% |

| Acyl Donor | L-Leucine Methyl Ester | |

| Nucleophile | L-Tyrosine | |

| Solvent System | Aqueous buffer with organic co-solvent (30-50%) | |

| pH | 6.0-7.5 | |

| Temperature | 37-50°C | |

| Reaction Time | 24-48 hours |

Table 2: Summary of Quantitative Data for Enzymatic Synthesis.

Conclusion

Both chemical and enzymatic methods provide viable pathways for the synthesis of α-L-leucyl-L-tyrosine. The choice of method will depend on the specific requirements of the researcher, including the desired scale of production, purity requirements, and environmental considerations. Chemical synthesis, particularly using the Boc strategy in solution, is a well-established and versatile method that can provide high yields. Enzymatic synthesis with proteases like papain offers a milder and more environmentally friendly alternative, with the potential for high stereospecificity and reduced need for protecting groups. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of this and other dipeptides. Further optimization of the described conditions may be necessary to achieve the best results for specific laboratory settings and applications.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Mechanism of papain-catalyzed synthesis of oligo-tyrosine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Leu-Tyr as a Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Leucyl-Tyrosine (Leu-Tyr), a metabolite resulting from the breakdown of larger proteins, is emerging as a bioactive molecule with a diverse range of physiological functions. This technical guide provides an in-depth exploration of the biological activities of Leu-Tyr, focusing on its roles in antioxidant defense, regulation of blood pressure, modulation of the central nervous system, and its influence on cellular metabolic signaling. We present a compilation of quantitative data, detailed experimental methodologies for the assays discussed, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of small peptides.

Introduction

Dipeptides, the smallest class of peptides, are not merely intermediates in protein metabolism but are increasingly recognized for their specific biological activities. Leucyl-Tyrosine (Leu-Tyr) and its isomer Tyrosyl-Leucine (Tyr-Leu) are dipeptides formed from the essential amino acid L-leucine and the non-essential amino acid L-tyrosine.[1][2] Found in various protein hydrolysates and naturally formed during digestion, these dipeptides are absorbed into circulation and can exert effects on various physiological systems. Their bioactivity is of significant interest for the development of functional foods, nutraceuticals, and novel therapeutic agents. This guide will systematically review the current scientific understanding of Leu-Tyr's functions as a metabolite.

Antioxidant Properties

The presence of a tyrosine residue, with its phenolic hydroxyl group, confers significant antioxidant properties to peptides. This hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of tyrosine-containing dipeptides has been evaluated using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays. While specific values for Leu-Tyr are not always individually reported, studies on a range of tyrosine-containing dipeptides provide a strong indication of its potential.

| Dipeptide/Amino Acid | Assay | Antioxidant Capacity (µmol TE/µmol) | Reference |

| Tyr-containing dipeptides (general) | ORAC | ~1.0 | [3] |

| Tyr (free amino acid) | ORAC | ~1.0 | [3] |

| Dipeptides with N-terminal Tyr | TEAC | Average 4.81 ± 0.10 | [3] |

| Dipeptides with C-terminal Tyr (like Leu-Tyr) | TEAC | Average 1.70 ± 0.27 | [3] |

| Trp-Tyr | ORAC | 5.1 | [3] |

Note: TE = Trolox Equivalents. The data for Tyr-containing dipeptides provide a comparative context for the likely antioxidant capacity of Leu-Tyr.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging activity of antioxidant compounds.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test sample (Leu-Tyr)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample preparation: Prepare a stock solution of Leu-Tyr in a suitable solvent (e.g., water or methanol) and make serial dilutions to various concentrations.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the sample solutions at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing the solvent and DPPH solution is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against sample concentration.

Angiotensin-Converting Enzyme (ACE) Inhibition

Bioactive peptides are known to inhibit the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Inhibition of ACE leads to a reduction in the production of the vasoconstrictor angiotensin II, resulting in an antihypertensive effect.

Quantitative Data on ACE Inhibition

Several studies have demonstrated the ACE inhibitory activity of peptides containing leucine and tyrosine residues.

| Peptide | IC50 Value (µM) | Reference |

| Leu-Leu-Tyr (LLY) | 44.16 ± 2.45 | [4] |

| Val-Tyr (VY) | Lower than losartan (17.13-146 µM) | [5] |

| Lys-Tyr (KY) | Lower than losartan (17.13-146 µM) | [5] |

| Ile-Tyr (IY) | Higher than losartan (17.13-146 µM) | [5] |

| WLQL | 16.87 ± 0.54 | [6] |

| LPSW | 20.80 ± 0.79 | [6] |

Note: IC50 is the half-maximal inhibitory concentration. While a specific IC50 for Leu-Tyr was not found in the provided search results, the data for structurally similar peptides suggest its potential as an ACE inhibitor.

Experimental Protocol: ACE Inhibition Assay

Principle: This assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

-

Angiotensin-converting enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate buffer with NaCl

-

Inhibitor (Leu-Tyr)

-

Captopril (positive control)

-

1M HCl

-

Ethyl acetate

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of solutions:

-

Substrate solution: Dissolve HHL in borate buffer.

-

Enzyme solution: Dissolve ACE in borate buffer.

-

Inhibitor solutions: Dissolve Leu-Tyr and captopril at various concentrations in borate buffer.

-

-

Reaction:

-

Pre-incubate 50 µL of the inhibitor solution with 50 µL of the ACE solution at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL substrate solution.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

-

Termination of reaction: Stop the reaction by adding 250 µL of 1M HCl.

-

Extraction: Add 1.5 mL of ethyl acetate, vortex, and centrifuge to separate the layers.

-

Quantification:

-

Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried hippuric acid in a suitable solvent (e.g., distilled water or mobile phase for HPLC).

-

Measure the absorbance at 228 nm using a spectrophotometer or quantify using a reverse-phase HPLC system.

-

-

Calculation: The percentage of ACE inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Workflow for ACE Inhibition Assay

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Leucyl-Tyrosine: Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tyrosine (Leu-Tyr), a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine, is a naturally occurring molecule resulting from the enzymatic hydrolysis of proteins. While its formal "discovery" is not marked by a singular event, its presence has been identified in various biological contexts, from microorganisms to expected metabolites in humans. Initially considered a simple intermediate in protein metabolism, recent research has unveiled its potential involvement in significant physiological processes, including the modulation of the mTOR signaling pathway crucial for muscle protein synthesis and potential neurological functions. This technical guide provides a comprehensive overview of the discovery and natural occurrence of leucyl-tyrosine, details its emerging biological roles with a focus on relevant signaling pathways, and presents detailed experimental protocols for its identification and characterization.

Discovery and Natural Occurrence

The discovery of leucyl-tyrosine is intrinsically linked to the advancement of analytical techniques for peptide and amino acid analysis. Rather than a distinct discovery event, its identification has been a gradual process of characterizing the vast peptidome present in biological systems.

Natural Occurrence:

Leucyl-tyrosine is primarily formed during the breakdown of dietary and endogenous proteins. As such, it can be found in a variety of natural sources, particularly in protein-rich foods and fermented products where enzymatic activity is high.

-

Protein Digestion: In humans and other animals, the digestion of proteins by proteases and peptidases in the gastrointestinal tract releases a mixture of free amino acids and small peptides, including leucyl-tyrosine.[1]

-

Fermented Foods: The fermentation process, involving microbial enzymatic activity, breaks down proteins in raw materials, leading to the formation of various di- and tripeptides.

-

Microorganisms: Leucyl-tyrosine has been reported as a metabolite in the protozoan parasite Trypanosoma brucei.[2] Its presence in other microbial metabolomes is also anticipated as a product of protein turnover.[3][4]

The concentration of leucyl-tyrosine in these sources is variable and depends on the specific protein composition and the extent of enzymatic hydrolysis. Foods rich in both leucine and tyrosine are likely to be significant sources of this dipeptide upon digestion.

Table 1: Leucine and Tyrosine Content in Various Food Sources

| Food Source | Leucine Content (mg per 100g) | Tyrosine Content (mg per 100g) |

| Skirt Steak (cooked) | ~4080 | ~2174 |

| Lean Pork Chops (cooked) | ~3480 | ~2088 |

| Sockeye Salmon (cooked) | ~3420 | ~2052 |

| Lean Ground Turkey (cooked) | ~3180 | ~1907 |

| Firm Tofu | ~2945 | ~1767 |

| Skim Milk | ~980 | ~833 |

| Ricotta Cheese | ~1230 | ~739 |

| Yogurt | ~1080 | ~649 |

| Lentils (cooked) | ~800 | ~477 |

| Black Beans (cooked) | ~720 | ~430 |

| Pumpkin Seeds | ~2180 | ~306 |

| Wild Rice (cooked) | ~460 | ~277 |

Note: Data is compiled from various sources and represents approximate values. The presence of the dipeptide leucyl-tyrosine is a result of the breakdown of proteins containing these amino acids.[5][6]

Biological Significance and Signaling Pathways

Recent studies have highlighted the potential for leucyl-tyrosine and its constituent amino acids to play significant roles in cellular signaling, particularly in the context of muscle metabolism and neurological function.

Modulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and protein synthesis. Leucine is a well-established activator of the mTOR complex 1 (mTORC1) signaling pathway, which is central to muscle protein synthesis.[7][8] Emerging research indicates that tyrosine can act as a "booster" to leucine-induced mTORC1 activation, suggesting a synergistic effect that could be relevant to the physiological action of leucyl-tyrosine.[7][8][9] Upon absorption and hydrolysis, leucyl-tyrosine would release both amino acids, potentially amplifying the anabolic signal in muscle cells.

Potential Neurological and Other Bioactivities

-

Antidepressant-like Activity: Studies on the isomer tyrosyl-leucine (Tyr-Leu) have demonstrated antidepressant-like effects in mice, suggesting that the structural motif of an aromatic amino acid linked to leucine may have neurological implications.[10] This opens an avenue for investigating similar properties for leucyl-tyrosine.

-

Angiotensin I-Converting Enzyme (ACE) Inhibition: Analogues of leucyl-tyrosine have been evaluated for their potential to inhibit ACE, an enzyme involved in blood pressure regulation.[11] This suggests that leucyl-tyrosine itself could be a precursor to bioactive peptides with antihypertensive properties.

Experimental Protocols

The identification and characterization of leucyl-tyrosine require specific analytical techniques capable of resolving and detecting dipeptides within complex biological matrices.

Extraction of Leucyl-Tyrosine from Biological Samples

Methodology:

-

Sample Preparation: Homogenize the tissue or fluid sample in an acidic buffer (e.g., 0.1 M HCl) to precipitate larger proteins. For food samples, enzymatic digestion might be simulated prior to extraction.

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing small peptides and free amino acids.

-

Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water to remove salts and polar compounds.

-

Elution: Elute the dipeptides with an organic solvent such as methanol or acetonitrile.

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Identification and Quantification by HPLC-MS/MS

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) is the preferred method for sensitive and specific detection of leucyl-tyrosine.

HPLC Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions (Illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (Q1): m/z 295.16 (for [M+H]+ of leucyl-tyrosine).

-

Product Ions (Q3): Monitor for characteristic fragment ions, such as m/z 162.08 (tyrosine immonium ion) and m/z 86.09 (leucine immonium ion).

-

-

Quantification: Use a stable isotope-labeled internal standard of leucyl-tyrosine for accurate quantification.

Conclusion and Future Directions

Leucyl-tyrosine, once viewed as a simple product of protein breakdown, is emerging as a dipeptide of significant biological interest. Its role in enhancing leucine-mediated mTORC1 signaling has important implications for muscle physiology, nutrition, and the development of therapeutics for muscle wasting conditions. Furthermore, the potential neurological and antihypertensive activities of leucyl-tyrosine and its analogues warrant further investigation.

Future research should focus on:

-

Quantifying leucyl-tyrosine in various food sources and biological tissues to better understand its natural abundance and bioavailability.

-

Elucidating the specific molecular mechanisms by which tyrosine enhances leucine's effect on mTORC1.

-

Investigating the neurological effects of leucyl-tyrosine and comparing them to its isomer, tyrosyl-leucine.

-

Screening leucyl-tyrosine and related peptides for other bioactive properties , such as ACE inhibition and antioxidant activity.

A deeper understanding of the discovery, natural occurrence, and biological functions of leucyl-tyrosine will undoubtedly open new avenues for research in nutrition, pharmacology, and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for Leucyl-Tyrosine (HMDB0028941) [hmdb.ca]

- 2. Leucyltyrosine | C15H22N2O4 | CID 70410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microbial metabolism of L-tyrosine protects against allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomics dataset - Microbial metabolism of L-tyrosine protects against allergic inflammation - Mendeley Data [data.mendeley.com]

- 5. 12 Foods High in Tyrosine, and Why You Need This Amino Acid [everydayhealth.com]

- 6. droracle.ai [droracle.ai]

- 7. mdpi.com [mdpi.com]

- 8. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taste evaluations of angiotensin I converting enzyme inhibitors, Leu-Lys-Tyr analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational analysis of Leu-Tyr in solution

An In-depth Technical Guide to the Conformational Analysis of Leu-Tyr in Solution

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of peptides is intrinsically linked to their biological function. Understanding the conformational landscape of even simple dipeptides provides fundamental insights into molecular recognition, protein folding, and rational drug design. This guide details the core experimental and computational methodologies for the complete conformational analysis of the dipeptide Leucyl-Tyrosine (Leu-Tyr) in a solution state. We provide detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), present illustrative data in a structured format, and discuss the integration of these techniques with computational modeling to generate a comprehensive picture of the dipeptide's structural dynamics.

Introduction

Leucyl-Tyrosine (Leu-Tyr) is a simple dipeptide composed of a nonpolar, aliphatic amino acid (Leucine) and an aromatic, polar amino acid (Tyrosine). Its structure presents several degrees of conformational freedom: two pairs of backbone dihedral angles (φ, ψ) and four side-chain dihedral angles (χ angles). In solution, Leu-Tyr does not adopt a single, rigid structure but rather exists as a dynamic ensemble of interconverting conformers. The relative population of these conformers is dictated by a delicate balance of intramolecular interactions (e.g., hydrogen bonds, steric effects) and intermolecular interactions with the solvent.

Characterizing this conformational ensemble is crucial for understanding how Leu-Tyr might interact with biological targets such as receptors or enzymes and serves as a model for studying the intrinsic structural propensities of amino acid residues that govern the folding of larger proteins. This guide outlines the integrated workflow for such a characterization.

Overall Workflow for Conformational Analysis

The determination of a peptide's solution conformation is a multi-step process that integrates experimental spectroscopy with computational refinement. The general workflow is outlined below.

Figure 1: General workflow for the solution-state conformational analysis of a dipeptide.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution structure of peptides. It provides information on through-bond connectivity, dihedral angles, and through-space distances at atomic resolution.[1]

Protocol:

-

Sample Preparation:

-

Dissolve 1-2 mg of purified Leu-Tyr in 500 µL of a deuterated solvent (e.g., 90% H₂O / 10% D₂O or 100% DMSO-d₆). The D₂O component is necessary for the spectrometer's field-frequency lock.[2]

-

Adjust the pH to a desired value (e.g., pH 5.0) using dilute HCl or NaOH. pH is critical as it affects the charge state of the termini and the exchange rate of amide protons.

-

Add a known concentration of a reference standard, such as DSS or TSP, for accurate chemical shift referencing (0.0 ppm).

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (≥500 MHz).

-

1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and overall signal dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This experiment reveals all protons within a single amino acid's spin system (e.g., all non-exchangeable protons of Leucine).[2]

-

2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum. This experiment identifies protons that are coupled through two or three bonds (e.g., Hα to Hβ).[2]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms. This is the key experiment for structure determination, as it identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[2] A ROESY experiment can be used as an alternative for small molecules to avoid zero-crossing issues.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the chemical shift of the reference standard.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides. While dipeptides are too short to form stable α-helices or β-sheets, CD can reveal propensities for turn-like structures or a predominantly random coil conformation.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of Leu-Tyr at a concentration of approximately 0.1-0.5 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer itself should not have significant absorbance in the far-UV region.

-

Prepare a matched buffer blank solution without the peptide.

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a spectrum of the buffer blank first in the far-UV range (e.g., 190-260 nm).

-

Record the spectrum of the peptide sample using the same instrument settings.

-

Acquire data at a controlled temperature (e.g., 25°C).

-

-

Data Processing:

-

Subtract the buffer spectrum from the peptide spectrum to obtain the final CD signal.

-

Convert the raw data (typically in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.

-

Data Presentation and Interpretation

NMR Resonance Assignment and Chemical Shifts

The first step in NMR analysis is to assign every proton and carbon signal to its corresponding atom in the Leu-Tyr molecule. This is achieved by integrating data from TOCSY and COSY spectra.

Table 1: Illustrative ¹H and ¹³C Chemical Shifts (ppm) for Leu-Tyr in D₂O at pH 7.0

| Atom | Leucine (Leu) | Tyrosine (Tyr) |

|---|---|---|

| ¹H Shifts | ||

| NH | 8.35 | - |

| Hα | 4.15 | 4.45 |

| Hβ | 1.70, 1.62 | 3.10, 2.95 |

| Hγ | 1.55 | - |

| Hδ | 0.92, 0.90 | 7.15 (δ₁, δ₂) |

| Hε | - | 6.85 (ε₁, ε₂) |

| ¹³C Shifts | ||

| C' (Carbonyl) | 175.1 | 174.5 |

| Cα | 53.8 | 56.2 |

| Cβ | 41.5 | 37.9 |

| Cγ | 25.0 | 129.5 |

| Cδ | 22.8, 22.1 | 131.2 |

| Cε | - | 116.3 |

| Cζ | - | 156.8 |

Backbone Conformation: J-Coupling Constants

The three-bond coupling constant between the amide proton (NH) and the alpha-proton (Hα), denoted as ³J(HN,Hα), is a powerful indicator of the backbone dihedral angle φ. The relationship is described by the Karplus equation.[3][4]

Table 2: Illustrative Vicinal Coupling Constants and Derived Dihedral Angles

| Coupling | Measured Value (Hz) | Corresponding φ Angle Range (degrees) | Implied Conformation |

|---|---|---|---|

| ³J(Leu-NH, Leu-Hα) | 8.5 | -160° to -80° | Extended (β-strand like) |

| ³J(Tyr-NH, Tyr-Hα) | 7.5 | -140° to -70° | Extended / Averaged |

A large coupling constant (>8 Hz) typically indicates an extended conformation (φ ≈ -120°), while a small coupling constant (<5 Hz) suggests a helical conformation (φ ≈ -60°). The observed values suggest a preference for an extended backbone structure.

3D Structure: Nuclear Overhauser Effect (NOE) Constraints

NOEs provide through-space distance constraints, which are essential for determining the global fold and side-chain orientations.

Table 3: Illustrative Key NOE Cross-Peaks and Distance Restraints

| Proton 1 | Proton 2 | NOE Intensity | Distance Restraint (Å) | Structural Implication |

|---|---|---|---|---|

| Leu Hα | Leu Hβ | Strong | < 2.8 | Intra-residue, confirms assignment |

| Tyr Hα | Tyr Hβ | Strong | < 2.8 | Intra-residue, confirms assignment |

| Leu Hα | Tyr NH | Medium | < 3.5 | Sequential, defines backbone fold |

| Leu Hδ | Tyr Hδ | Weak | < 5.0 | Inter-residue side-chain proximity |

The observation of a sequential NOE between Leu Hα and the amide proton of the next residue (in this case, the C-terminal Tyr) is a hallmark of peptide structure determination. An NOE between the side chains of Leu and Tyr would indicate a "folded" conformation where the side chains are in proximity.

Integrating NMR Data for Structure Elucidation

The various pieces of NMR data are used together to solve the structure. COSY and TOCSY establish the covalent bonding network for assignment, J-couplings define local backbone dihedral angles, and NOEs provide the crucial long-range distance information.

Figure 2: Logical flow of integrating data from different 2D NMR experiments to determine peptide structure.

The Role of Computational Modeling

Experimental data, particularly from NMR, provides time- and ensemble-averaged information. Computational methods like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are invaluable for exploring the full conformational landscape and understanding the energetics of different conformers.[5][6]

-

Molecular Dynamics (MD): MD simulations model the movements of atoms over time by solving Newton's equations of motion. Starting from an initial structure (e.g., an extended Leu-Tyr), a simulation in a box of explicit water molecules can reveal the different conformational states the dipeptide samples and the timescales of their interconversion.

-

DFT Calculations: Quantum mechanical methods like DFT can be used to calculate the relative energies of different specific conformations (e.g., different side-chain rotamers or backbone arrangements) with high accuracy, helping to validate and rank the structures observed in MD simulations.[1]

Often, NMR-derived distance and dihedral angle restraints are used to guide MD simulations, ensuring that the resulting conformational ensemble is consistent with the experimental data.

Conclusion

The conformational analysis of Leu-Tyr in solution requires an integrated approach. NMR spectroscopy provides the primary experimental constraints on atomic distances and dihedral angles. Circular Dichroism offers a lower-resolution view of the overall structural propensity. These experimental results are best interpreted not as a single static structure, but as an ensemble of conformations. Computational modeling is a critical partner to experiment, allowing for the exploration of this dynamic ensemble and providing a physical basis for the observed conformational preferences. This combined strategy, outlined in this guide, provides a robust framework for characterizing small peptides, which is fundamental to the fields of structural biology and medicinal chemistry.

References

- 1. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Leucyl-Tyrosine (Leu-Tyr) Dipeptide: A Technical Guide for Researchers

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of the Leucyl-Tyrosine (Leu-Tyr) dipeptide. It is intended for researchers, scientists, and drug development professionals who utilize peptides in their work. This guide covers core physicochemical data, stability profiles, spectroscopic characteristics, and relevant biological signaling pathways. Detailed experimental protocols for stability analysis, partition coefficient determination, and quantification are also provided to support practical laboratory applications.

Introduction

Leucyl-Tyrosine (Leu-Tyr) is a dipeptide composed of L-leucine and L-tyrosine residues joined by a peptide bond.[1] As with many short-chain peptides, Leu-Tyr serves as a crucial molecule in various biological contexts and as a valuable tool in research and development. Its properties are dictated by the combined characteristics of its constituent amino acids: the bulky, hydrophobic isobutyl side chain of leucine and the polar, aromatic phenol group of tyrosine. Understanding the fundamental physicochemical properties of Leu-Tyr is essential for its effective application, particularly in areas such as drug formulation, cell culture media development, and biochemical assays. This guide summarizes key data and methodologies related to this important dipeptide.

Core Physicochemical Properties

The fundamental properties of Leu-Tyr are summarized below. These values are critical for calculations, solution preparation, and analytical method development.

Table 2.1: General Properties of Leu-Tyr

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [1] |

| Molecular Weight | 294.35 g/mol | [1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--O)C(=O)O">C@HN | [1] |

| CAS Number | 968-21-8 |[1] |

Acid-Base Properties

Table 2.2: Acid-Base Properties of Constituent Amino Acids

| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) | pKa (Side Chain) | Isoelectric Point (pI) |

|---|---|---|---|---|

| L-Leucine | ~2.36 | ~9.60 | N/A | 5.98 |

| L-Tyrosine | ~2.20 | ~9.11 | ~10.07 (Phenol) | 5.66 |

Data sourced from various standard amino acid tables.[2][3][4]

In the Leu-Tyr dipeptide, one would expect a pKa for the N-terminal amino group (from Leucine), a pKa for the C-terminal carboxyl group (from Tyrosine), and a pKa for the Tyrosine side chain.

Solubility and Partitioning Behavior

The solubility of tyrosine-containing peptides is a critical parameter, as L-tyrosine itself has very poor solubility in water at neutral pH (~0.45 mg/mL).[5] Dipeptides are often used in applications like cell culture media to enhance the delivery of tyrosine in a more soluble form.[6]

Table 2.3: Solubility and Partitioning Data

| Parameter | Value / Description | Note |

|---|---|---|

| Aqueous Solubility | Significantly higher than free L-tyrosine at neutral pH. | Dipeptide formation circumvents the low solubility of the parent amino acid.[6] |

| Organic Solubility | The related tripeptide Leu-Leu-Tyr is slightly soluble in DMSO.[7] | Leu-Tyr is expected to have some solubility in polar organic solvents like DMSO. |

| logP (XLogP3) | -1.9 | This computed value indicates that Leu-Tyr is hydrophilic and preferentially partitions into the aqueous phase over octanol.[1] |

The negative logP value confirms the hydrophilic nature of the dipeptide, making it well-suited for aqueous environments.[8]

Stability Profile

The stability of Leu-Tyr is influenced by environmental factors such as pH, temperature, and exposure to light and oxygen. The primary degradation pathways involve the hydrolysis of the peptide bond and oxidation of the tyrosine residue.

-

Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. This cleavage would yield the constituent amino acids, leucine and tyrosine.[9][10]

-

Oxidation: The phenol side chain of the tyrosine residue is prone to oxidation. This can be initiated by exposure to atmospheric oxygen, metal ions, or light, potentially leading to discoloration and loss of biological activity.[9][10]

Table 3.1: Summary of Leu-Tyr Degradation Pathways and Mitigation Strategies

| Factor | Effect on Degradation | Mitigation Strategy |

|---|---|---|

| pH | Hydrolysis is accelerated outside the neutral range (pH 5-7).[9] | Maintain pH between 5 and 7 using a suitable buffer. |

| Temperature | Higher temperatures increase the rate of both hydrolysis and oxidation.[11] | Prepare solutions fresh. For storage, aliquot and store at -20°C (short-term) or -80°C (long-term).[10] |

| Light | UV and visible light can induce photo-oxidation of the tyrosine residue.[9] | Store solutions and solid material in amber vials or otherwise protected from light. |

| Oxidizing Agents | Presence of reactive oxygen species or metal ions can accelerate tyrosine oxidation.[9] | Use high-purity, degassed solvents. Consider the addition of antioxidants like ascorbic acid for some applications.[10] |

Spectroscopic and Analytical Profile

Spectroscopic techniques are essential for the identification, quantification, and structural analysis of Leu-Tyr.

Table 4.1: Key Spectroscopic Data for Leu-Tyr

| Technique | Parameter | Value / Observation |

|---|---|---|

| UV-Vis Spectroscopy | Absorbance Maximum (λmax) | ~275 nm |

| Molar Extinction Coefficient (ε) at λmax | The tyrosine residue dominates the UV absorbance. The extinction coefficient at 274 nm for tyrosine is 1405 M⁻¹cm⁻¹.[12] | |

| Infrared (IR) Spectroscopy | Key Bands | Characteristic amide I and amide II bands for the peptide bond, as well as bands corresponding to the aromatic ring and hydroxyl group of tyrosine.[13] |

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ | Expected m/z ≈ 295.16 |

Biological Context and Associated Signaling

While Leu-Tyr itself is a subject of physicochemical study, its isomer, Tyrosyl-Leucine (Tyr-Leu), has demonstrated notable biological activity, offering insights into the potential roles of such dipeptides.

Antidepressant-like Activity of Tyr-Leu

Studies have shown that the isomeric dipeptide Tyr-Leu exhibits potent antidepressant-like activity in mice.[14] This activity is associated with the promotion of neuronal proliferation in the hippocampus. Intriguingly, this effect was found to be independent of the Brain-Derived Neurotrophic Factor (BDNF) pathway, a common target for many antidepressants. Instead, Tyr-Leu appears to moderate the stress response by suppressing the activation of the hypothalamo-pituitary-adrenal (HPA) axis.[14]

Caption: Hypothesized signaling for Tyr-Leu antidepressant-like effects.

Experimental Methodologies

The following sections provide detailed protocols for common experiments related to the analysis of Leu-Tyr.

Protocol for a Forced Degradation Study

This protocol is used to identify the degradation pathways and develop stability-indicating analytical methods for Leu-Tyr.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Leu-Tyr in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel with a control sample stored at -80°C:

-

Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[9]

-

Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[9]

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[9]

-

Thermal Degradation: Incubate 1 mL of stock solution (in a neutral buffer, e.g., PBS pH 7.4) at 80°C for 48 hours.[9]

-

Photostability: Expose 1 mL of stock solution in a clear vial to a photostability chamber or a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil under the same conditions.[9]

-

-

Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and the control using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection at 275 nm) to quantify the remaining Leu-Tyr and detect degradation products.

Caption: Workflow for a forced degradation study of Leu-Tyr.

Protocol for Shake-Flask Method (logP Determination)

This standard method determines the octanol-water partition coefficient (logP).

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of Leu-Tyr in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine a known volume of the Leu-Tyr aqueous solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the dipeptide to partition between the two phases. Let the funnel stand until the layers have fully separated.

-

Quantification: Carefully separate the aqueous and octanol layers. Determine the concentration of Leu-Tyr in each phase using a suitable analytical method, such as UV-Vis spectrophotometry at 275 nm.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol for UV-Vis Spectrophotometric Quantification

This protocol uses the inherent UV absorbance of the tyrosine residue to determine the concentration of Leu-Tyr in solution.

-

Standard Curve Preparation: Prepare a series of Leu-Tyr standards of known concentrations (e.g., 0, 10, 25, 50, 100 µg/mL) in the desired buffer or solvent.

-

Spectrophotometer Setup: Blank the UV-Vis spectrophotometer with the same buffer/solvent used for the standards.

-

Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance for tyrosine (~275 nm).

-

Plotting: Plot a standard curve of absorbance versus concentration. The relationship should be linear in the tested range (confirm R² > 0.99).

-

Sample Measurement: Measure the absorbance of the unknown Leu-Tyr sample.

-

Concentration Determination: Use the linear regression equation from the standard curve to calculate the concentration of the unknown sample based on its absorbance.

Conclusion

The Leucyl-Tyrosine dipeptide possesses a distinct set of physicochemical properties defined by its hydrophilic nature, specific acid-base characteristics, and susceptibility to hydrolysis and oxidation. Its enhanced aqueous solubility over free L-tyrosine makes it a valuable component in various biochemical and pharmaceutical applications. A thorough understanding and control of factors like pH, temperature, and light exposure are critical to maintaining its integrity and function. The methodologies and data presented in this guide provide a robust framework for researchers to effectively utilize, analyze, and formulate solutions containing Leu-Tyr.

References

- 1. Leucyltyrosine | C15H22N2O4 | CID 70410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Star Republic: Guide for Biologists [sciencegateway.org]

- 4. Ch27 pKa and pI values [chem.ucalgary.ca]

- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LEU-LEU-TYR CAS#: 20368-24-5 [m.chemicalbook.com]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of monomer arrangement in the amyloid self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectroscopic and structural elucidation of L-tyrosine-containing dipeptides valyl-tyrosine and tyrosyl-alanine: solid-state IR-LD spectroscopy, quantum chemical calculations and vibrational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Leu-Tyr solubility profile in different solvents

An In-Depth Technical Guide to the Solubility Profile of Leucyl-Tyrosine (Leu-Tyr)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the dipeptide Leucyl-Tyrosine (Leu-Tyr). Due to the limited availability of direct experimental solubility data for Leu-Tyr in the public domain, this guide synthesizes information on the solubility of its constituent amino acids, L-Leucine and L-Tyrosine, and outlines general principles and experimental protocols for determining dipeptide solubility.

Introduction to Dipeptide Solubility

The solubility of dipeptides is a critical physicochemical property influencing their bioavailability, formulation, and therapeutic efficacy. It is governed by a complex interplay of factors including the properties of the constituent amino acids, the peptide backbone, temperature, pH, and the solvent system. Leu-Tyr is a dipeptide composed of the hydrophobic amino acid L-Leucine and the aromatic, polar amino acid L-Tyrosine. This combination of hydrophobic and polar characteristics suggests a nuanced solubility profile.

Predicted Solubility of Leu-Tyr

The overall solubility of a peptide can be estimated by considering the properties of its amino acid residues. L-Leucine is a hydrophobic amino acid, while L-Tyrosine has a bulky, aromatic side chain with a polar hydroxyl group, making it sparingly soluble in water. The presence of the peptide bond introduces polarity.

To predict the solubility of Leu-Tyr in aqueous solutions, one can analyze its net charge at a given pH. The pKa of the N-terminal amino group, the C-terminal carboxyl group, and the ionizable side chain of Tyrosine will determine the overall charge. Generally, peptides are most soluble at a pH where they carry a net charge and least soluble near their isoelectric point (pI). For neutral peptides like Leu-Tyr, which have an equal number of acidic and basic groups, solubility in water is expected to be limited.

For organic solvents, peptides with a high content of non-polar amino acids tend to be more soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Given the hydrophobic nature of Leucine, Leu-Tyr is expected to exhibit some solubility in such organic solvents.

Solubility of Constituent Amino Acids

In the absence of specific data for Leu-Tyr, the solubility of its constituent amino acids, L-Leucine and L-Tyrosine, can provide valuable insights. The following tables summarize the available solubility data for these amino acids in various solvents.

Table 1: Solubility of L-Leucine

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 24.26 g/L | [1] |

| Ethanol | 25 | Slightly Soluble | [2] |

| Aqueous NaCl solutions | 25 | Solubility decreases with increasing NaCl concentration | [1] |

Table 2: Solubility of L-Tyrosine

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.45 g/L | [2] |

| Ethanol | 25 | Slightly Soluble | [2] |

| DMSO | Not Specified | Soluble | |

| 1 M HCl | Not Specified | Soluble (with heating) | [3] |

| Aqueous solutions (pH dependent) | 25 | 2.0 mg/ml (pH 1.8), 1.4 mg/ml (pH 9.5), 3.8 mg/ml (pH 10) | [3] |

| Aqueous NaCl solutions | 25 | Solubility decreases with increasing NaCl concentration | [1] |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental approach is crucial for determining the solubility of dipeptides like Leu-Tyr. The following outlines a general workflow and detailed methodologies.

General Experimental Workflow

The determination of dipeptide solubility typically follows a systematic process from sample preparation to data analysis.

References

Spectroscopic Characterization of Leu-Tyr (NMR, IR): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the dipeptide Leucyl-Tyrosine (Leu-Tyr) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in the analysis of small peptides.

Introduction to Leucyl-Tyrosine (Leu-Tyr)

Leucyl-Tyrosine (Leu-Tyr) is a dipeptide composed of the amino acids Leucine and Tyrosine linked by a peptide bond. The structural characterization of such dipeptides is crucial for understanding their biological activity, confirming their synthesis, and for quality control in pharmaceutical applications. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and chemical environment of Leu-Tyr.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Leu-Tyr

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including peptides. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and spatial arrangement of atoms within a molecule. For Leu-Tyr, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques such as COSY and HSQC are particularly informative.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Leu-Tyr in D₂O

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Leucine Residue | |||

| α-H | ~ 4.1 - 4.3 | dd | J(Hα, Hβ) ≈ 6-8 |

| β-H₂ | ~ 1.5 - 1.7 | m | |

| γ-H | ~ 1.4 - 1.6 | m | |

| δ-CH₃ (2) | ~ 0.9 | d | J(Hδ, Hγ) ≈ 6-7 |

| Tyrosine Residue | |||

| α-H | ~ 4.4 - 4.6 | dd | J(Hα, Hβ) ≈ 5-7 |

| β-H₂ | ~ 2.9 - 3.1 | m | |

| Aromatic H (2, 6) | ~ 7.1 - 7.2 | d | J(Hortho, Hmeta) ≈ 8-9 |

| Aromatic H (3, 5) | ~ 6.8 - 6.9 | d | J(Hmeta, Hortho) ≈ 8-9 |

| Amide N-H | ~ 8.0 - 8.5 | d | J(NH, Hα) ≈ 7-9 |

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary depending on the solvent, pH, and temperature. The amide proton is typically observed in non-deuterated solvents.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in Leu-Tyr gives rise to a distinct signal. A ¹³C NMR spectrum for L-Leucyl-L-Tyrosine is available from public databases.[1]

Table 2: ¹³C NMR Chemical Shifts (δ) for L-Leucyl-L-Tyrosine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Leucine Residue | |

| C=O (amide) | ~ 174-176 |

| Cα | ~ 53-55 |

| Cβ | ~ 40-42 |

| Cγ | ~ 24-26 |

| Cδ (2) | ~ 21-23 |

| Tyrosine Residue | |

| C=O (carboxyl) | ~ 175-177 |

| Cα | ~ 55-57 |

| Cβ | ~ 37-39 |

| Cγ (aromatic C1) | ~ 128-130 |

| Cδ (aromatic C2, C6) | ~ 130-132 |

| Cε (aromatic C3, C5) | ~ 115-117 |

| Cζ (aromatic C4-OH) | ~ 155-157 |

Note: The specific values can be found in the referenced spectrum from ChemicalBook.[1]

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules like peptides.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In Leu-Tyr, COSY would show correlations between the α-H and β-H₂ of each residue, between the β-H₂ and γ-H of leucine, and between the γ-H and δ-CH₃ of leucine. It would also show correlations between the aromatic protons on the tyrosine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum of Leu-Tyr would show cross-peaks connecting each proton signal to its corresponding carbon signal in the ¹³C spectrum, allowing for the definitive assignment of both.

A detailed methodology for acquiring high-quality NMR spectra of Leu-Tyr is provided below.

2.4.1. Sample Preparation

-

Weigh approximately 5-10 mg of Leu-Tyr and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-